Cas no 1823912-15-7 (N-METHYL-2-(6-(TRIFLUOROMETHYL)PYRIDIN-2-YL)ETHANAMINE HCL)

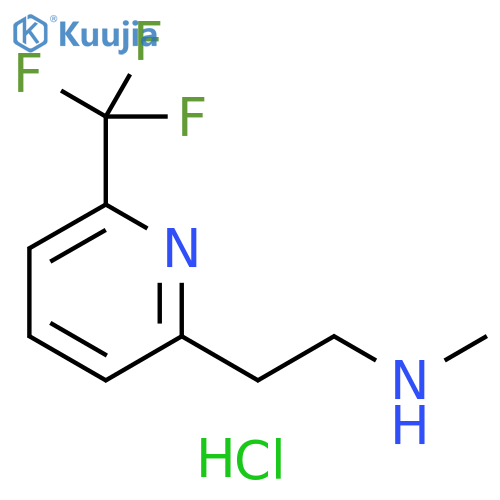

1823912-15-7 structure

商品名:N-METHYL-2-(6-(TRIFLUOROMETHYL)PYRIDIN-2-YL)ETHANAMINE HCL

CAS番号:1823912-15-7

MF:C9H12ClF3N2

メガワット:240.653191566467

MDL:MFCD27997464

CID:5162505

N-METHYL-2-(6-(TRIFLUOROMETHYL)PYRIDIN-2-YL)ETHANAMINE HCL 化学的及び物理的性質

名前と識別子

-

- N-METHYL-2-(6-(TRIFLUOROMETHYL)PYRIDIN-2-YL)ETHANAMINE HCL

-

- MDL: MFCD27997464

- インチ: 1S/C9H11F3N2.ClH/c1-13-6-5-7-3-2-4-8(14-7)9(10,11)12;/h2-4,13H,5-6H2,1H3;1H

- InChIKey: OFPFKWBQIBLEHX-UHFFFAOYSA-N

- ほほえんだ: C(C1=CC=CC(CCNC)=N1)(F)(F)F.Cl

N-METHYL-2-(6-(TRIFLUOROMETHYL)PYRIDIN-2-YL)ETHANAMINE HCL 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Fluorochem | 469697-5g |

N-METHYL-2-(6-(TRIFLUOROMETHYL)PYRIDIN-2-YL)ETHANAMINE HCL |

1823912-15-7 | 95.0% | 5g |

£3,233.00 | 2023-04-12 | |

| Chemenu | CM324050-1g |

N-Methyl-2-(6-(Trifluoromethyl)Pyridin-2-Yl)Ethanamine Hydrochloride |

1823912-15-7 | 95% | 1g |

$633 | 2023-03-26 | |

| Fluorochem | 469697-250mg |

N-METHYL-2-(6-(TRIFLUOROMETHYL)PYRIDIN-2-YL)ETHANAMINE HCL |

1823912-15-7 | 95.0% | 250mg |

£432.00 | 2023-04-12 | |

| Fluorochem | 469697-1g |

N-METHYL-2-(6-(TRIFLUOROMETHYL)PYRIDIN-2-YL)ETHANAMINE HCL |

1823912-15-7 | 95.0% | 1g |

£1,078.00 | 2023-04-12 | |

| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD337334-1g |

N-Methyl-2-(6-(Trifluoromethyl)Pyridin-2-Yl)Ethanamine Hydrochloride |

1823912-15-7 | 95+% | 1g |

¥4428.0 | 2023-03-31 |

N-METHYL-2-(6-(TRIFLUOROMETHYL)PYRIDIN-2-YL)ETHANAMINE HCL 関連文献

-

Qing Chang,Heng Zhang,Xujun Wang,Hongliang Li,Xiangang Xu RSC Adv., 2015,5, 56274-56278

-

Kui-Suo Yang,Yi-Lian Li,Yang-Yang Ma,Li-Na Feng,An-Ping Wu,Yan Qiao,Jin-Rong Bao,Wen-Xian Li,Xiao-Wei Zhu,Ran-Bo Yu CrystEngComm, 2018,20, 6351-6357

-

Fuguo Liu,Cuixia Sun,Wei Yang,Fang Yuan,Yanxiang Gao RSC Adv., 2015,5, 15641-15651

-

Yuanyuan Han,Wei Jiang Soft Matter, 2017,13, 2634-2642

1823912-15-7 (N-METHYL-2-(6-(TRIFLUOROMETHYL)PYRIDIN-2-YL)ETHANAMINE HCL) 関連製品

- 1214349-99-1(2-Chloro-5-fluoro-3-(3-fluorophenyl)pyridine)

- 574011-86-2(2-Propen-1-amine, 3-chloro-, hydrochloride, (2E)-)

- 2172035-25-3(tert-butyl 3-hydroxy-3-4-(hydroxymethyl)oxan-4-ylpyrrolidine-1-carboxylate)

- 1207625-64-6([cis-4-methoxycyclohexyl]methanol)

- 1805703-96-1(Ethyl 2-(3-bromopropanoyl)-4-ethylbenzoate)

- 2228664-74-0(tert-butyl N-2-(2-amino-3-hydroxy-2-methylpropyl)-5-chlorophenylcarbamate)

- 2227815-86-1(rac-(1R,2S)-2-(2-bromo-6-methoxyphenyl)cyclopropan-1-amine)

- 168335-59-9(rac-(1R,2S)-2-(aminomethyl)cyclohexylmethanol)

- 1207049-52-2(2-fluoro-N-(2-{(thiophen-2-yl)carbamoylamino}phenyl)benzamide)

- 2171965-29-8(2-(2-methyl-1,1-dioxo-1lambda6,2-thiazolidin-3-yl)methoxyacetic acid)

推奨される供給者

Hubei Changfu Chemical Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Hefei Zhongkesai High tech Materials Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Suzhou Genelee Bio-Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

atkchemica

ゴールドメンバー

中国のサプライヤー

試薬